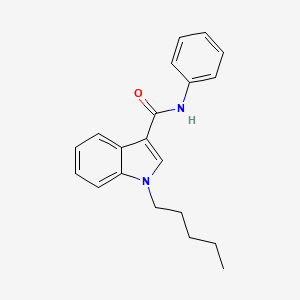

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

描述

Structure

3D Structure

属性

CAS 编号 |

1430634-87-9 |

|---|---|

分子式 |

C23H22N2O2 |

分子量 |

358.4 g/mol |

IUPAC 名称 |

naphthalen-1-yl 1-pentylindazole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |

InChI 键 |

JBVNFKZVDLFOAY-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

规范 SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |

同义词 |

1-pentyl-N-phenyl-1H-indole-3-carboxamide |

产品来源 |

United States |

Synthetic Methodologies for N Phenyl 1 Pentyl 1h Indole 3 Carboxamide and Its Analogs

Established Synthetic Routes for Indole-3-carboxamide Core Structures

The indole-3-carboxamide scaffold is a crucial intermediate in the synthesis of numerous compounds. Its construction can be achieved through several distinct methodologies, ranging from metal-catalyzed cyclizations to sequential and one-pot reactions.

Palladium-Catalyzed Carbonylative Cyclization Approaches

Palladium catalysis offers a powerful tool for the direct construction of the indole-3-carboxamide skeleton through carbonylative cyclization. These methods often involve the formation of multiple bonds in a single operation, providing an efficient route to the desired core structure.

One such strategy involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. rsc.orgresearchgate.net This reaction uses the nitroarene as the nitrogen source for the amide and a carbon monoxide surrogate, such as molybdenum hexacarbonyl (Mo(CO)₆), to provide the carbonyl group. rsc.orgresearchgate.net The process smoothly furnishes a variety of indole-3-carboxamide derivatives in moderate to high yields. rsc.org Another advanced domino reaction involves a palladium-catalyzed carbopalladation followed by carbonylative cyclization. This technique can construct complex bisheterocycles bearing 3-acylindole moieties from starting materials like o-alkynylanilines. acs.org These reactions demonstrate excellent functional group tolerance and can form multiple carbon-carbon and carbon-heteroatom bonds in one step. acs.org

| Starting Materials | Catalyst System | CO Source | Key Features | Ref |

| 2-Ethynylanilines, Nitroarenes | Palladium catalyst | Mo(CO)₆ | Rapid synthesis of indole-3-carboxamide skeleton. | rsc.orgresearchgate.net |

| N-(o-iodoaryl)acrylamides, o-alkynylphenols/o-alkynylanilines | Palladium catalyst | TFBen | Domino reaction forming bisheterocycles with 3-acylindole moieties. | acs.org |

| 2-Iodoaniline, Terminal alkynes | Palladium catalyst, Dual-base system | Fe(CO)₅ | Non-gaseous, selective synthesis of related quinolone structures. | mdpi.com |

Sequential Stepwise Synthesis Protocols

Sequential or stepwise synthesis provides a more traditional and controlled approach to building the indole-3-carboxamide core. This typically involves the initial synthesis of an indole-3-carboxylic acid, followed by its conversion to the corresponding amide.

A common route starts with the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov This transformation can be achieved using oxidizing agents like sodium chlorite (B76162) (NaClO₂) with a sodium dihydrogen phosphate (B84403) (NaH₂PO₄) buffer. nih.gov The resulting carboxylic acid is then activated and coupled with an amine. A variety of coupling agents can be employed for this amide bond formation, including 1,1'-Carbonyldiimidazole (CDI), or a combination of a coupling reagent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) with a base like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using oxalyl chloride or thionyl chloride, which then readily reacts with an amine to form the carboxamide. nih.govresearchgate.net

One-Pot Synthetic Strategies

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods have been developed for the synthesis of indole-3-carboxamide analogs.

One notable method allows for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides in a one-pot, two-step sequence. acs.orgnih.govnih.gov The process begins with a base-mediated SNAr reaction to form a 2-cyano-2-(2-nitrophenyl)acetamide intermediate. acs.orgnih.gov This is followed by an in-situ reduction of the nitro group and subsequent cyclization, typically using a reducing agent like zinc powder with an iron salt (FeCl₃) and acid, to yield the indole-3-carboxamide core. acs.orgnih.gov Another approach is a three-component reaction involving an aniline (B41778), glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide in an Ugi four-component reaction (Ugi-4CR), followed by an acid-catalyzed cyclization to yield indole-2-carboxamides, a related structural isomer. rug.nl

| Method | Starting Materials | Reagents | Key Features | Ref |

| Two-Step, One-Pot | 2-Halonitrobenzene, Cyanoacetamide | 1. Base (e.g., NaH) 2. Zn, FeCl₃, HCl | Efficient synthesis of 2-amino-indole-3-carboxamides. | acs.orgnih.govnih.gov |

| Three-Component Condensation | Aldehyde, Dithizone, Dimedone | [bpy][FeCl₄] | Environmentally benign, solvent-free synthesis of N-(phenylimino)indazole-1-carbothioamides. | rsc.org |

| Ugi-4CR/Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Acid (e.g., MSA) | Sustainable, metal-free synthesis of indole-2-carboxamides. | rug.nl |

Functionalization of the Indole (B1671886) Nitrogen (N1) with Pentyl Chains

Once the indole core is established, the next critical step is the introduction of the pentyl group onto the indole nitrogen atom (N1). This is typically accomplished through N-alkylation reactions.

Alkylation Reactions for N-Pentyl Substitution

The N-alkylation of indoles is a fundamental transformation. Classical methods often employ a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org For the synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide, this would involve reacting the pre-formed indole-3-carboxamide with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in the presence of a base.

Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of base and solvent can be crucial to favor N-alkylation over potential C-alkylation at the C3 position. rsc.org Alternative and often milder conditions have been developed, such as using potassium carbonate (K₂CO₃) or employing catalytic systems. researchgate.net Copper-catalyzed methods, for instance, allow for the N-alkylation of indoles using N-tosylhydrazones as the alkyl source, providing an alternative to alkyl halides. rsc.org A one-pot, three-component protocol combining Fischer indolization with N-alkylation has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the versatility of combining core synthesis with functionalization. rsc.org

| Alkylating Agent | Base/Catalyst | Solvent | Key Features | Ref |

| Alkyl Halide (e.g., 1-bromopentane) | NaH | DMF, THF | Classical method, high yield but can have selectivity issues. | rsc.org |

| Alkyl Halide | K₂CO₃ | DMF | Milder conditions for alkylation. | researchgate.net |

| N-Tosylhydrazones | CuI / P(p-tolyl)₃, KOH | 1,4-Dioxane | Copper-catalyzed reductive cross-coupling. | rsc.org |

| Alcohols | Iridium catalyst | Water | Green chemistry approach using alcohols as alkylating agents. | organic-chemistry.org |

Formation of the N-Phenyl Carboxamide Linkage

The final step in the synthesis is the formation of the amide bond between the C3-carboxyl group of the indole and aniline. This transformation can be performed either by building the amide onto a pre-existing indole-3-carboxylic acid or by incorporating the N-phenyl group during the initial core construction.

When starting with a 1-pentyl-1H-indole-3-carboxylic acid intermediate, standard peptide coupling protocols are employed. The carboxylic acid is activated in situ using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). researchgate.net A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction, which then proceeds with the addition of aniline to form the desired N-phenyl amide linkage. researchgate.net

An alternative method involves converting the carboxylic acid to its corresponding acyl chloride with a reagent like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (B109758) (DCM). researchgate.netresearchgate.net The resulting highly reactive acyl chloride is then treated with aniline, usually in the presence of a base like triethylamine, to yield N-Phenyl-1-pentyl-1H-indole-3-carboxamide. researchgate.netresearchgate.net In some synthetic strategies, the N-phenyl amide is formed by reacting the indole core directly with phenyl isocyanate. researchgate.net

Peptide Coupling Reagents and Protocols

The formation of the carboxamide bond in compounds like N-Phenyl-1-pentyl-1H-indole-3-carboxamide relies on coupling reagents developed for peptide synthesis. These reagents efficiently mediate the reaction between a carboxylic acid and an amine under mild conditions to prevent side reactions and racemization. researchgate.netfigshare.com

Commonly employed classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.net The general protocol involves dissolving the starting materials, 1-pentyl-1H-indole-3-carboxylic acid and aniline, in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The coupling reagent is then added, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid salts and facilitate the reaction. nih.govosti.gov

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents. figshare.com To suppress side reactions and reduce potential racemization, they are almost always used with additives like N-hydroxybenzotriazole (HOBt). nih.gov The HOBt reacts with the O-acylisourea intermediate to form a more stable and reactive HOBt-ester. nih.gov

Phosphonium and Uronium/Aminium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient. researchgate.netchemrxiv.org They offer advantages of faster reaction times and higher yields, though they are more expensive than carbodiimides. For instance, the synthesis of indole-2-carboxamides has been successfully achieved using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent in the presence of DIPEA in DCM. osti.gov

Below is a table comparing common coupling reagents used in amide synthesis.

Interactive Data Table: Comparison of Common Peptide Coupling Reagents| Reagent Class | Example Reagent(s) | Common Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimide | DCC, EDC | HOBt, DMAP | Cost-effective; byproduct (DCU) from DCC can be insoluble; EDC forms a water-soluble urea (B33335) byproduct. researchgate.netfigshare.com |

| Phosphonium | PyBOP, BOP | Base (e.g., DIPEA) | High coupling efficiency; less risk of racemization compared to carbodiimides alone. osti.govchemrxiv.org |

Carboxylic Acid Activation Strategies

The core principle of amide bond formation using coupling reagents is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. figshare.com This "activation" makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The general process occurs in two steps:

Activation: The carboxylic acid (1-pentyl-1H-indole-3-carboxylic acid) reacts with the coupling reagent to form a reactive intermediate. figshare.com

Acylation: The amine (aniline) attacks the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the desired amide (N-Phenyl-1-pentyl-1H-indole-3-carboxamide) and a byproduct. figshare.com

Different strategies achieve this activation:

Active Ester Formation: In methods using EDC/HOBt, an O-acylisourea is first formed, which is highly reactive. In the presence of HOBt, this is rapidly converted into an HOBt active ester. This ester is less reactive than the O-acylisourea, which minimizes side reactions, but is sufficiently reactive to be readily acylated by the amine. nih.govnih.gov

Acylphosphonium/Acyluronium Ion Formation: With phosphonium (BOP) or uronium (HBTU) reagents, the carboxylic acid is converted into a highly reactive acylphosphonium or acyluronium salt, respectively. This intermediate is then directly attacked by the amine. researchgate.net

Acyl Halide Formation: A more traditional, though often harsher, method involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. researchgate.net The resulting acyl chloride is highly reactive towards the amine. This method is less common for complex molecules as the conditions can be incompatible with sensitive functional groups.

Curtius Rearrangement: An alternative pathway to form the amide bond involves the Curtius rearrangement of an indole-3-carboxazide. This intermediate can be generated from the corresponding carboxylic acid and subsequently rearranged to an isocyanate, which then reacts with an amine. However, this method can sometimes lead to undesired urea byproducts. nih.gov

Optimization of Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide requires careful optimization of several parameters.

Reagent Selection: The choice of coupling reagent and any additives is critical. While DCC is inexpensive, the formation of dicyclohexylurea (DCU) byproduct can complicate purification. researchgate.net Using EDC, which forms a water-soluble urea, can simplify workup. figshare.com Modern reagents like HATU often provide cleaner reactions and higher yields but at a greater cost. nih.gov The use of HOBt as an additive is known to suppress side reactions and minimize racemization. nih.gov

Reaction Conditions: The choice of solvent, base, and temperature plays a significant role. Aprotic solvents like DMF, DCM, and THF are common. osti.govnih.gov The base, typically a tertiary amine like DIPEA or TEA, is crucial for neutralizing acids but its stoichiometry must be controlled, as excess base can cause side reactions. nih.gov Reactions are often run at room temperature, but cooling or heating may be necessary depending on the reactivity of the specific substrates.

Substrate Effects: The electronic properties of the substrates can influence reaction outcomes. For instance, studies on related indole carboxamides have shown that electron-withdrawing groups on the carboxylic acid partner can sometimes inhibit amide formation and favor the creation of urea byproducts. nih.gov

Purification: After the reaction is complete, purification is essential to isolate the target compound from unreacted starting materials, reagent byproducts, and any side products. Flash column chromatography is a standard method for purifying indole carboxamides. researchgate.net The choice of solvent system for chromatography (e.g., ethyl acetate (B1210297) in heptane) is determined by the polarity of the product. researchgate.net

Synthesis of Deuterated Analogs for Research Applications

Deuterated analogs of molecules are invaluable tools in mechanistic studies, metabolism research, and as internal standards for mass spectrometry. acs.org The synthesis of a deuterated version of N-Phenyl-1-pentyl-1H-indole-3-carboxamide can be approached in several ways.

Deuteration of the Indole Core: The indole ring can be deuterated directly using hydrogen-deuterium exchange reactions.

Palladium-Catalyzed Exchange: Recent methods describe the use of a palladium catalyst (e.g., Pd(OAc)₂) with a deuterium (B1214612) source like deuterated acetic acid (CD₃CO₂D) to achieve selective deuteration at the C2 and/or C3 positions of the indole ring. chemrxiv.orgacs.org This allows for programmable labeling under relatively mild conditions.

Acid-Catalyzed Exchange: Treating an indole with a strong deuterated acid, such as D₂SO₄ in CD₃OD, can facilitate deuterium exchange on the indole ring. acs.org This method can lead to polydeuteration. For 3-substituted indoles, this exchange occurs at various positions on the ring. acs.org

Use of Deuterated Starting Materials: A straightforward approach is to build the molecule from deuterated precursors.

Deuterated Aniline: The amide coupling reaction can be performed using aniline-d₅, which is commercially available or can be synthesized. nih.gov This would place the deuterium atoms on the N-phenyl ring of the final molecule.

Deuterated 1-Pentyl-1H-indole-3-carboxylic Acid: This precursor could be synthesized starting from a deuterated indole. For example, a catalytic Vilsmeier-Haack reaction using DMF-d₇ can introduce a deuterated formyl group at the C3 position, which can then be oxidized to a carboxylic acid. orgsyn.org The N-pentyl group can be introduced via standard N-alkylation methods.

Below is a table summarizing strategies for deuteration.

Interactive Data Table: Strategies for Synthesizing Deuterated Analogs| Strategy | Method | Deuterium Source | Position of Labeling | Notes |

|---|---|---|---|---|

| Direct Indole Deuteration | Pd-Catalyzed H-D Exchange | CD₃CO₂D | C2 and/or C3 of indole | Programmable regioselectivity is possible. chemrxiv.orgacs.org |

| Direct Indole Deuteration | Acid-Catalyzed H-D Exchange | D₂SO₄/CD₃OD | Multiple positions on indole ring | Can achieve high levels of deuterium incorporation. acs.org |

| Labeled Precursor | Amide coupling with labeled amine | Aniline-d₅ | Phenyl ring | A direct method if the labeled precursor is available. nih.gov |

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural analysis of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be determined.

For N-Phenyl-1-pentyl-1H-indole-3-carboxamide, ¹H NMR data has been reported, confirming the presence and arrangement of its aromatic and aliphatic protons. nih.gov The spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), shows characteristic signals for the protons on the indole (B1671886) core, the N-pentyl chain, and the N-phenyl group. nih.gov Key signals include multiplets for the aromatic protons and distinct signals for the aliphatic protons of the pentyl chain. nih.gov While detailed experimental ¹³C NMR data is not fully elaborated in primary literature, analysis of supplementary data from synthetic reports allows for the assignment of carbon resonances. nih.gov

Below are the detailed ¹H NMR assignments for N-Phenyl-1-pentyl-1H-indole-3-carboxamide.

¹H NMR Spectroscopic Data for N-Phenyl-1-pentyl-1H-indole-3-carboxamide Spectrometer Frequency: 500 MHz, Solvent: CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.07–8.05 | m | Indole H-4 |

| 7.80 | s | Indole H-2 |

| 7.76 | br s | Amide N-H |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be observed. For N-Phenyl-1-pentyl-1H-indole-3-carboxamide, the key functional groups are the secondary amide and the aromatic rings.

While specific experimental IR data for N-Phenyl-1-pentyl-1H-indole-3-carboxamide is not extensively detailed in the scientific literature, characteristic absorption bands can be predicted based on analogous indole-3-carboxamide structures. Expected peaks would include:

N-H Stretch: A sharp absorption band for the amide N-H bond, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, prominent absorption corresponding to the carbonyl group of the amide, typically found in the range of 1630-1680 cm⁻¹.

N-H Bend (Amide II Band): An absorption associated with the N-H bending vibration, usually observed around 1510-1570 cm⁻¹.

Mass Spectrometric Approaches for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a standard method for the analysis of volatile and thermally stable compounds. In the context of N-Phenyl-1-pentyl-1H-indole-3-carboxamide, GC-MS analysis using electron ionization (EI) would provide a reproducible fragmentation pattern that serves as a chemical fingerprint. Although specific experimental GC-MS data for this exact compound is not widely published, the fragmentation of related indole-3-carboxamides typically involves:

Cleavage of the N-pentyl chain, leading to fragment ions corresponding to the loss of alkyl radicals.

Fission of the amide bond, resulting in ions representing the indole-3-carbonyl moiety and the N-phenylamine radical.

Formation of an indolylacylium ion as a prominent fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally fragile compounds. Using a soft ionization technique like electrospray ionization (ESI), LC-MS analysis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide would be expected to show a prominent protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS), often performed on instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provides highly accurate mass measurements of ions. This precision allows for the determination of a compound's elemental composition from its measured mass. For N-Phenyl-1-pentyl-1H-indole-3-carboxamide (C₂₀H₂₂N₂O), the exact mass of the neutral molecule is 318.1732 u. HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺ at 319.1805 u) with a mass accuracy typically within 5 parts per million (ppm), thereby confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. Specific HRMS measurement data for this compound is not available in the reviewed literature.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the analysis of research materials like N-Phenyl-1-pentyl-1H-indole-3-carboxamide, providing critical data on purity, reaction progress, and stereochemistry. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative monitoring of chemical reactions and the preliminary assessment of compound purity. For the synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide, TLC is an essential tool to track the consumption of starting materials and the formation of the final product. nih.govrsc.org

The technique typically employs a solid stationary phase, such as silica gel, coated onto a flat support like glass or aluminum. nih.govrsc.org A small amount of the reaction mixture is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a liquid solvent, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

Visualization of the separated spots is often achieved under ultraviolet (UV) light, where fluorescent compounds on a plate containing a fluorescent indicator will appear as dark spots. nih.govrsc.org By comparing the retention factor (Rf) values of the spots to those of known standards (starting materials and product), a researcher can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate a successful reaction. The presence of multiple spots in the product lane suggests the presence of impurities.

Table 1: Representative TLC Parameters for Reaction Monitoring of Indole-3-Carboxamide Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates nih.govrsc.org |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Ethyl Acetate (B1210297)/Hexane (e.g., 4:6 v/v) rsc.org |

| Application | Spotting of starting materials, reaction mixture, and co-spot (mixture of starting material and reaction mixture) |

| Development | Ascending development in a sealed TLC chamber saturated with the mobile phase vapor |

| Visualization | UV light at 254 nm nih.govrsc.org |

| Interpretation | Comparison of Rf values of spots to determine the presence of reactants and products |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For N-Phenyl-1-pentyl-1H-indole-3-carboxamide, HPLC is the method of choice for determining the precise purity of a sample and for quantitative analysis in various research contexts.

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. The separation is based on the differential interactions of the analytes with the stationary phase. A detector measures the amount of each component as it elutes from the column, producing a chromatogram.

For N-phenylindole derivatives, reversed-phase HPLC is commonly employed. nih.gov This technique uses a non-polar stationary phase, such as a C18 (octadecylsilyl) modified silica, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared to a calibration curve generated from standards of known concentration.

Table 2: Typical HPLC Parameters for Purity Determination of N-Phenylindole Derivatives

| Parameter | Description |

| Instrument | HPLC system with a UV detector nih.gov |

| Column | InertSustain-C18 (5 µm, 250 x 4.6 mm) or equivalent nih.gov |

| Mobile Phase | Gradient of acetonitrile in water (often with a small percentage of an acid like formic acid to improve peak shape) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detection | UV absorbance at a specific wavelength (e.g., 254 nm and 280 nm) nih.gov |

| Injection Volume | Typically 5-20 µL |

| Data Analysis | Integration of peak areas to calculate percentage purity |

Chiral Separation Techniques for Enantiomeric Studies

N-Phenyl-1-pentyl-1H-indole-3-carboxamide may possess chirality depending on its specific structure, and if so, its enantiomers could exhibit different biological activities. Chiral separation techniques are therefore crucial for isolating and studying individual enantiomers. HPLC and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common and effective methods for this purpose.

Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including indole derivatives. nih.govresearchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase or polar organic modes, is critical for achieving optimal separation. nih.gov Supercritical fluid chromatography, which uses a supercritical fluid like carbon dioxide as the main mobile phase component, is also a powerful technique for chiral separations of indole derivatives, often providing faster and more efficient separations than HPLC. nih.govresearchgate.net

Table 3: Representative Chiral Chromatography Parameters for Separation of Indole Derivatives

| Parameter | Description |

| Technique | HPLC or Supercritical Fluid Chromatography (SFC) nih.gov |

| Chiral Stationary Phase | Polysaccharide-based columns (e.g., Lux Cellulose-4, Lux Cellulose-2) nih.govresearchgate.net |

| Mobile Phase (SFC) | Supercritical CO2 with a polar organic modifier (e.g., methanol) nih.govresearchgate.net |

| Mobile Phase (HPLC) | Normal Phase: Heptane/Ethanol; Polar Organic: Acetonitrile/Methanol; Reversed Phase: Water/Acetonitrile |

| Detection | UV or Mass Spectrometry (MS) |

| Objective | To separate and quantify the individual enantiomers of a chiral compound |

Pharmacological Characterization in Preclinical Research Models

Receptor Binding Affinities and Selectivity Profiles

The affinity of a compound for a specific receptor is a critical measure of its potential potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Several chemical vendor databases report a binding affinity (Ki) of approximately 21 nM for N-Phenyl-1-pentyl-1H-indole-3-carboxamide at the human CB1 receptor. waltontrustrc.comlabchem.com.my This value suggests a high affinity for the CB1 receptor.

The CB2 receptor is primarily found in the peripheral nervous system and immune cells and is associated with the immunomodulatory effects of cannabinoids. For N-Phenyl-1-pentyl-1H-indole-3-carboxamide, a Ki value of approximately 140 nM at the human CB2 receptor has been reported by some commercial suppliers. waltontrustrc.comlabchem.com.my This indicates a moderate affinity for the CB2 receptor and suggests a degree of selectivity for the CB1 receptor over the CB2 receptor.

Reported Receptor Binding Affinities for N-Phenyl-1-pentyl-1H-indole-3-carboxamide

| Receptor | Reported Ki (nM) |

|---|---|

| CB1 | 21 waltontrustrc.comlabchem.com.my |

Note: The Ki values are based on data from commercial suppliers and have not been independently verified in peer-reviewed literature for N-Phenyl-1-pentyl-1H-indole-3-carboxamide.

Radioligand displacement assays are the standard method used to determine the binding affinity (Ki) of a test compound. In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP55940, [3H]WIN55212-2, or the antagonist [3H]SR141716A) is competed for binding with the unlabeled test compound. nih.gov While the Ki values for N-Phenyl-1-pentyl-1H-indole-3-carboxamide are reported, the specific radioligand used in these displacement assays has not been specified in the available scientific literature. For the broader class of synthetic cannabinoids, [3H]CP55940 is a commonly used radioligand for determining binding affinities at both CB1 and CB2 receptors. nih.gov

In Vitro Functional Pharmacology Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

Based on its structural similarity to other known synthetic cannabinoids and the reported biological activity, N-Phenyl-1-pentyl-1H-indole-3-carboxamide is characterized as a potent agonist at cannabinoid receptors. waltontrustrc.comsmolecule.com This agonistic action is responsible for its cannabimimetic effects. There is no evidence in the reviewed literature to suggest that it possesses inverse agonist properties.

Cannabinoid receptors are G-protein coupled receptors (GPCRs). The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. An increase in [35S]GTPγS binding indicates that the compound is activating the receptor. While N-Phenyl-1-pentyl-1H-indole-3-carboxamide is classified as a potent agonist, specific data from [35S]GTPγS binding assays for this particular compound are not available in the current scientific literature. Such assays for other indole-3-carboxamide derivatives have confirmed their agonist activity at cannabinoid receptors. nih.gov

Cyclic AMP (cAMP) Inhibition Studies

Studies have investigated the functional activity of N-Phenyl-1-pentyl-1H-indole-3-carboxamide at the cannabinoid receptors CB1 and CB2 through cyclic AMP (cAMP) accumulation assays. researchgate.net In these assays, the compound and its analogs were evaluated for their ability to inhibit the production of cAMP, a key intracellular second messenger. The results from these studies indicate that N-Phenyl-1-pentyl-1H-indole-3-carboxamide behaves as a potent, full agonist at both CB1 and CB2 receptors. researchgate.net This agonistic activity leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. revvity.com

Some research has also utilized allosteric modulators to investigate cAMP inhibition mediated by cannabinoid ligands. For instance, the small-molecule allosteric modulator Org27569 has been shown to block cAMP inhibition mediated by various cannabinoid ligands. acs.org

Membrane Potential Assays (e.g., FLIPR)

The activity of N-Phenyl-1-pentyl-1H-indole-3-carboxamide has been characterized using fluorescence-based membrane potential assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay. researchgate.netncats.iomq.edu.au These assays measure changes in cell membrane potential upon receptor activation. moleculardevices.comnih.gov In studies using AtT20 mouse neuroblastoma cells stably expressing human CB1 or CB2 receptors, N-Phenyl-1-pentyl-1H-indole-3-carboxamide was identified as a potent agonist. researchgate.netncats.iomq.edu.au

The compound elicited a concentration-dependent response, with a reported EC50 value of 19 nM at the human CB1 receptor and 134 nM at the human CB2 receptor. ncats.iowikipedia.org The assay methodology involves loading cells with a fluorescent dye that is sensitive to changes in membrane potential. Upon addition of the compound, fluorescence is measured to determine the extent of receptor activation. ncats.io

Table 1: Potency of N-Phenyl-1-pentyl-1H-indole-3-carboxamide in Membrane Potential Assays This table is interactive. You can sort and filter the data.

| Compound | Receptor | Assay Type | Cell Line | Potency (EC50) | Reference |

|---|---|---|---|---|---|

| N-Phenyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) | Human CB1 | FLIPR Membrane Potential Assay | AtT20 | 19 nM | researchgate.netncats.iomq.edu.au |

Beta-Arrestin Recruitment and ERK1/2 Phosphorylation

The functional profile of N-Phenyl-1-pentyl-1H-indole-3-carboxamide extends to its ability to induce beta-arrestin recruitment, a key process in G protein-coupled receptor (GPCR) desensitization and signaling. nih.govspringernature.com Studies utilizing a β-arrestin2 recruitment assay (NanoBiT®) have shown that N-Phenyl-1-pentyl-1H-indole-3-carboxamide and its analogs function as high-efficacy agonists. researchgate.net Some related compounds, however, acted as partial agonists in this assay. researchgate.net

Furthermore, the activity of synthetic cannabinoid receptor agonists is often assessed by their ability to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event. researchgate.net While mentioned as part of a battery of in vitro assays for assessing synthetic cannabinoids, specific data on ERK1/2 phosphorylation induced by N-Phenyl-1-pentyl-1H-indole-3-carboxamide is not detailed in the provided search results. researchgate.netnih.gov

Allosteric Modulation of Cannabinoid Receptors

The provided research does not characterize N-Phenyl-1-pentyl-1H-indole-3-carboxamide as an allosteric modulator of cannabinoid receptors. Instead, it is consistently described as a direct agonist. researchgate.netmq.edu.auwikipedia.org Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the effects of the primary ligand. nih.govmdpi.com While the study of allosteric modulation is a significant area of cannabinoid receptor research, there is no evidence in the search results to suggest that N-Phenyl-1-pentyl-1H-indole-3-carboxamide functions in this capacity.

Preclinical In Vivo Pharmacodynamic Research

Mechanistic Characterization of Receptor-Mediated Effects in Animal Models (e.g., hypothermia, bradycardia, antinociception, locomotor activity)

In vivo studies in animal models have been conducted to understand the physiological effects of N-Phenyl-1-pentyl-1H-indole-3-carboxamide. One of the key cannabimimetic effects observed is hypothermia. mq.edu.au Biotelemetry studies in rats demonstrated that N-Phenyl-1-pentyl-1H-indole-3-carboxamide induces a reduction in body temperature. researchgate.netmq.edu.au Specifically, at a dose of 10 mg/kg, it caused a comparable reduction in body temperature to the known synthetic cannabinoid RCS-4 (approximately 0.7 °C). researchgate.netmq.edu.au This effect suggests a lower potency compared to other synthetic cannabinoids like AB-CHMINACA. researchgate.netmq.edu.au

Detailed information regarding the effects of N-Phenyl-1-pentyl-1H-indole-3-carboxamide on other receptor-mediated effects such as bradycardia, antinociception, and locomotor activity is not available in the provided search results.

Table 2: In Vivo Effects of N-Phenyl-1-pentyl-1H-indole-3-carboxamide in Animal Models This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Effect | Outcome | Reference |

|---|

Biotelemetry Studies in Rodent Models

Biotelemetry has been a crucial tool in the in vivo evaluation of N-Phenyl-1-pentyl-1H-indole-3-carboxamide. researchgate.netmq.edu.au This technology allows for the continuous monitoring of physiological parameters in conscious, unrestrained animals. As mentioned previously, biotelemetry was used in rats to assess the compound's effect on body temperature. researchgate.netmq.edu.au These studies confirmed its activity in vivo, showing a dose-dependent induction of hypothermia, a classic response mediated by the activation of cannabinoid receptors in the central nervous system. researchgate.netmq.edu.auacs.org

Receptor Specificity through Antagonist Pretreatment Studies

While specific antagonist pretreatment studies exclusively focused on N-Phenyl-1-pentyl-1H-indole-3-carboxamide are not extensively detailed in publicly available literature, the established principles from research on analogous synthetic cannabinoids provide a clear framework for how its receptor-specific actions would be determined. For instance, studies on other synthetic cannabinoids, such as AB-FUBINACA and AB-PINACA, have demonstrated that their cannabimimetic effects, like hypothermia, are reversed by pretreatment with a CB1 receptor antagonist but not a CB2 receptor antagonist. acs.org This indicates that the observed in vivo effects of these compounds are mediated primarily through the CB1 receptor.

Similarly, the effects of other potent synthetic cannabinoids have been shown to be fully reversed by the CB1R-selective antagonist AM251, confirming that their actions are mediated through the CB1 receptor. acs.org Based on these established methodologies, it is hypothesized that many of the centrally mediated psychoactive effects of N-Phenyl-1-pentyl-1H-indole-3-carboxamide would be attenuated by pretreatment with a selective CB1 receptor antagonist, such as rimonabant (B1662492) or AM251. wikipedia.org

The general approach for such a study would involve a control group receiving the vehicle followed by N-Phenyl-1-pentyl-1H-indole-3-carboxamide, and experimental groups receiving a selective CB1 or CB2 antagonist prior to the administration of N-Phenyl-1-pentyl-1H-indole-3-carboxamide. The measured outcomes would typically be physiological or behavioral effects known to be associated with cannabinoid agonism.

Table 1: Hypothetical Antagonist Pretreatment Study Design for N-Phenyl-1-pentyl-1H-indole-3-carboxamide

| Group | Pretreatment | Treatment | Expected Outcome |

| 1 | Vehicle | N-Phenyl-1-pentyl-1H-indole-3-carboxamide | Full agonist effects observed (e.g., hypothermia, analgesia) |

| 2 | CB1 Antagonist (e.g., Rimonabant) | N-Phenyl-1-pentyl-1H-indole-3-carboxamide | Attenuation or complete blockade of centrally mediated effects |

| 3 | CB2 Antagonist | N-Phenyl-1-pentyl-1H-indole-3-carboxamide | Minimal to no change in centrally mediated effects, potential attenuation of peripheral inflammatory responses |

The data from such studies are crucial for building a comprehensive pharmacological profile of N-Phenyl-1-pentyl-1H-indole-3-carboxamide. By differentiating the effects mediated by CB1 and CB2 receptors, researchers can better understand its potential physiological and toxicological impacts. The high affinity of N-Phenyl-1-pentyl-1H-indole-3-carboxamide for both receptors suggests that its complete pharmacological picture can only be understood by dissecting the roles of each receptor subtype in its various actions. smolecule.comncats.io

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically utilize human liver microsomes (HLM) or cryopreserved human hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Studies involving various indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids consistently demonstrate that these compounds are often rapidly metabolized when incubated with pooled human liver microsomes (pHLM). nih.govmdpi.com HLM contains a high concentration of cytochrome P450 (CYP) enzymes, which are the major drivers of Phase I metabolism. For instance, investigations on compounds like CUMYL-PICA and AM1220 revealed rapid metabolic clearance in HLM incubations. nih.govspringermedizin.denih.gov This suggests that N-Phenyl-1-pentyl-1H-indole-3-carboxamide is also likely to be a substrate for extensive CYP-mediated metabolism, leading to low metabolic stability in this system. The reactivity of the carboxamide and the susceptibility of the pentyl chain to oxidation are key factors determining the rate of metabolism. mdpi.com

Cryopreserved human hepatocytes offer a more complete enzymatic system compared to microsomes, including both Phase I and Phase II enzymes, providing a more comprehensive prediction of metabolic clearance. Research on analogous synthetic cannabinoids shows that these compounds are also cleared rapidly in hepatocyte incubations. nih.gov The use of hepatocytes confirms the findings from HLM studies and provides a clearer picture of the compound's intrinsic clearance. For many indole-3-carboxamides, the metabolic profiles observed in hepatocytes are comparable to those in HLM, indicating that Phase I metabolism is the rate-determining step in their clearance. researchgate.net

The metabolic stability of a compound is quantified by its in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance value indicate rapid metabolism. For many synthetic cannabinoids within the indole-3-carboxamide class, in vitro studies have shown short half-lives, often just a few minutes, and correspondingly high intrinsic clearance rates. For example, the in vitro half-life of the related compound AM1220 in HLM was calculated to be 3.7 minutes, indicating a high-clearance drug. springermedizin.de

Table 1: Representative In Vitro Metabolic Stability Data for Structurally Related Indole-3-Carboxamide Synthetic Cannabinoids

| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |

|---|---|---|---|

| AM1220 | HLM | 3.7 ± 0.4 | 168.5 |

| (S)-AMB-FUBINACA | pHLM | 0.60 ± 0.02 | 2944 ± 95.9 |

| (S)-AB-FUBINACA | pHLM | 118 ± 28 | 13.7 ± 4.06 |

| (S)-AMB-FUBINACA | pHHeps | 2.50 ± 0.55 | 3216 ± 607 |

This table presents data for analogous compounds to illustrate the typical range of metabolic stability for this chemical class. Data sourced from multiple studies. nih.govspringermedizin.de

Identification of Primary Metabolites (Phase I)

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For N-Phenyl-1-pentyl-1H-indole-3-carboxamide, the primary Phase I metabolic pathways are expected to be oxidative biotransformations and dealkylation, consistent with findings for other N-pentyl indole synthetic cannabinoids. nih.govnih.gov

The most common Phase I metabolic reactions for indole-3-carboxamides involve oxidation.

Hydroxylation: This is a major metabolic pathway, with oxidation occurring at multiple positions on the molecule. Studies on analogous compounds like CUMYL-PICA and PX-1 show hydroxylation on the N-pentyl chain, often at the terminal (ω) or penultimate (ω-1) carbon. nih.govd-nb.info Hydroxylation can also occur on the indole ring or the phenyl group. d-nb.infonih.gov The formation of mono-, di-, and even tri-hydroxylated metabolites has been reported for similar compounds. nih.gov

Ketone Formation: Further oxidation of a hydroxylated metabolite can lead to the formation of a ketone. This is particularly common when hydroxylation occurs at a secondary carbon on the pentyl chain. Ketone formation has been identified as a metabolic pathway for several synthetic cannabinoids. mums.ac.ir

Carboxylation: Oxidation at the terminal carbon of the pentyl chain can lead to the formation of a carboxylic acid metabolite. nih.gov This is a common pathway observed for many synthetic cannabinoids with N-alkyl chains. nih.govnih.gov

N-dealkylation, the removal of the N-pentyl group from the indole nitrogen, is another significant metabolic pathway. nih.govojp.gov This process is typically initiated by hydroxylation at the carbon atom adjacent to the indole nitrogen, followed by cleavage of the carbon-nitrogen bond. The resulting metabolite would be 1H-indole-3-carboxamide. This pathway has been identified for several N-pentyl indole and indazole synthetic cannabinoids, including CUMYL-PICA. nih.govnih.gov

Table 2: Common Phase I Metabolic Pathways for N-Alkyl Indole-3-Carboxamides

| Metabolic Pathway | Description | Common Metabolites |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | N-(hydroxypentyl) metabolite, Indole-hydroxylated metabolite, Phenyl-hydroxylated metabolite |

| Ketone Formation | Oxidation of a secondary alcohol to a ketone | N-(ketopentyl) metabolite |

| Carboxylation | Oxidation of a terminal methyl group to a carboxylic acid | N-pentanoic acid metabolite |

| N-Dealkylation | Cleavage of the N-pentyl group from the indole ring | 1H-indole-3-carboxamide core |

This table summarizes the expected Phase I biotransformations based on data from structurally similar compounds. nih.govnih.govnih.govojp.gov

Oxidative Defluorination (for fluorinated analogs)

For analogs of N-Phenyl-1-pentyl-1H-indole-3-carboxamide that contain a fluorine atom on the pentyl chain, a significant metabolic pathway is oxidative defluorination. This process involves the replacement of the fluorine atom with a hydroxyl group, leading to the formation of a 5-hydroxypentyl metabolite. This reaction is particularly prominent for compounds with a terminal fluorine on the pentyl chain (5-fluoropentyl analogs).

Research on compounds like 5F-CUMYL-PICA and 5F-APP-PICA (PX-1) has shown that this defluorination is a primary metabolic step. nih.govnih.gov The resulting 5-hydroxypentyl metabolite can then undergo further oxidation to form a pentanoic acid derivative. nih.gov Studies on other fluorinated synthetic cannabinoids, such as STS-135, have also identified oxidative defluorination as a key biotransformation. nih.gov This pathway is crucial because it often leads to the formation of metabolites that are common to both the fluorinated parent compound and its non-fluorinated counterpart, which can complicate the identification of the specific ingested substance. nih.gov

Table 1: Examples of Oxidative Defluorination in Fluorinated Analogs

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

|---|---|---|

| 5F-CUMYL-PICA | Oxidative Defluorination | 1-(5-hydroxypentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |

| 5F-APP-PICA (PX-1) | Oxidative Defluorination & Monohydroxylation | Defluorinated pentyl-monohydroxylated metabolite |

Oxidation to Carboxylic Acid Derivatives

A common and major Phase I metabolic pathway for pentylindole carboxamides is the oxidation of the pentyl side chain to form carboxylic acid derivatives. This biotransformation typically follows an initial hydroxylation of the terminal methyl group of the pentyl chain (ω-hydroxylation), which is then further oxidized first to an aldehyde and subsequently to a carboxylic acid.

Studies on CUMYL-PICA, which has a pentyl chain identical to N-Phenyl-1-pentyl-1H-indole-3-carboxamide, have identified the formation of a pentanoic acid metabolite. nih.gov This process begins with the formation of a 5-hydroxypentyl metabolite, which is then oxidized to the corresponding carboxylic acid. nih.gov This pathway has also been observed for numerous other synthetic cannabinoids with N-alkyl chains, underscoring its importance as a major route of elimination. nih.govjefferson.edu The resulting carboxylic acid metabolites are often abundant in urine and serve as reliable biomarkers for detecting consumption. jefferson.edu

Table 2: Formation of Carboxylic Acid Metabolites from Indole Analogs

| Parent Compound | Metabolic Pathway | Key Metabolite |

|---|---|---|

| CUMYL-PICA | ω-Hydroxylation followed by Oxidation | 1-(4-carboxybutyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (Pentanoic acid derivative) |

| JWH-018 | ω-Hydroxylation followed by Oxidation | JWH-018 N-pentanoic acid |

Identification of Secondary Metabolites (Phase II)

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl, carboxyl) on the molecule can undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation Conjugation

Glucuronidation is a primary Phase II metabolic pathway for synthetic cannabinoids and their Phase I metabolites. This reaction involves the enzymatic transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the metabolite. nih.gov The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine.

For indole-3-carboxamide analogs, glucuronidation frequently occurs at hydroxylated positions on the pentyl chain, the indole ring, or other moieties. nih.gov For instance, studies on CUMYL-PICA have identified numerous glucuronide conjugates of its hydroxylated metabolites. nih.gov Similarly, research on other indole derivatives has shown that both the parent compound (if it contains a suitable functional group) and its oxidized metabolites can be substrates for UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov The carboxylic acid metabolites can also form acyl glucuronides, which is a key clearance mechanism for many carboxylic acid-containing compounds. nih.gov

Table 3: Examples of Glucuronide Conjugates

| Parent Compound | Phase I Metabolite | Phase II Reaction | Resulting Conjugate |

|---|---|---|---|

| CUMYL-PICA | Monohydroxylated CUMYL-PICA | O-Glucuronidation | Monohydroxy-CUMYL-PICA glucuronide |

| STS-135 | Hydroxylated metabolites | O-Glucuronidation | Glucuronidated conjugates of hydroxylated metabolites |

Comparative Metabolism Across Indole and Indazole Scaffold Analogs

The core heterocyclic ring system is a key determinant of the metabolic stability of synthetic cannabinoids. Comparative studies between structurally analogous indole and indazole-3-carboxamides have revealed significant differences in their metabolic rates.

In vitro research has demonstrated that indole-based synthetic cannabinoids are generally less metabolically reactive than their corresponding indazole analogs. researchgate.net For example, when comparing the clearance rates of indole- (PICA) and indazole- (PINACA) based compounds, the indazole derivatives are typically metabolized more rapidly in human liver microsomes and hepatocytes. mdpi.com This suggests that the indole scaffold confers greater metabolic stability than the indazole scaffold. This difference in reactivity can lead to variations in the duration of pharmacological effects and the detection windows of the parent compounds and their metabolites.

Table 4: Comparative Metabolic Stability of Indole vs. Indazole Analogs

| Compound Type | General Metabolic Reactivity | In Vitro Clearance Rate | Reference |

|---|---|---|---|

| Indole-3-carboxamides (PICA) | Less reactive | Slower | researchgate.net |

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

The Phase I oxidative metabolism of N-Phenyl-1-pentyl-1H-indole-3-carboxamide and its analogs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These heme-containing monooxygenases are responsible for the various hydroxylation, oxidation, and defluorination reactions described previously.

Studies to identify the specific CYP isoforms involved in the metabolism of indole and indazole carboxamides have shown that multiple enzymes contribute, with certain isoforms playing a major role. For many synthetic cannabinoids, enzymes from the CYP3A and CYP2C subfamilies are primary contributors. For example, the metabolism of UR-144 and its fluorinated analog XLR-11, which are also pentylindole derivatives, is mainly mediated by CYP3A4. nih.govku.dk Research on JWH-018 and AM-2201 identified CYP2C9 and CYP1A2 as the major enzymes responsible for their oxidation. researchgate.net For the indole carboxamide STS-135, CYP3A4 was identified as the primary oxidative enzyme in the liver, with CYP3A5 and the extrahepatic enzyme CYP2J2 also showing activity. nih.gov The involvement of multiple CYP enzymes suggests a complex metabolic network and a potential for drug-drug interactions.

Table 5: Key CYP Enzymes in the Metabolism of Indole Analogs

| Compound | Primary Metabolic Reactions | Major CYP Isoforms Involved |

|---|---|---|

| STS-135 | Oxidation (Hydroxylation) | CYP3A4, CYP3A5, CYP2J2 |

| UR-144 / XLR-11 | Oxidation | CYP3A4 (major), CYP1A2 (minor) |

| JWH-018 / AM-2201 | Oxidation (Hydroxylation, Carboxylation) | CYP2C9, CYP1A2 |

Analytical Research Methodologies for Compound and Metabolite Detection

Development and Validation of Chromatographic-Mass Spectrometric Methods

The cornerstone for the analysis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide is the coupling of chromatographic separation with mass spectrometric detection. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are fundamental for its identification. researchgate.net The development of these methods involves a comprehensive validation process to ensure their reliability and accuracy. nih.govnih.gov Validation typically assesses parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often chosen, with validation demonstrating high reliability through low relative standard deviation in precision studies and recovery values close to 100% for accuracy. nih.gov

The general workflow involves optimizing the separation on a chromatographic column and then detecting the eluted compounds with a mass spectrometer. For LC-MS, mobile phases often consist of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile. nih.gov

Table 1: Example Parameters for LC-MS Method Development

| Parameter | Example Specification | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | Separates compounds based on hydrophobicity. |

| Column | C18 | A common stationary phase for separating a wide range of molecules. |

| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Creates a gradient to elute compounds with varying polarities. nih.gov |

| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase through the column. nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | Creates positive ions from the analyte for MS detection. nih.gov |

| Detection | High-Resolution Mass Spectrometry (e.g., QToF) | Provides accurate mass measurements for compound identification. nih.gov |

Quantitative Analysis in Biological Matrices (e.g., In Vitro Incubation Samples)

For quantitative analysis in biological matrices, such as samples from in vitro incubations with pooled human liver microsomes (pHLM) or human hepatocytes, robust methods are required. nih.govnih.gov These models simulate the metabolic processes in the liver. researchgate.netjefferson.edu A typical procedure involves incubating the parent compound with the biological matrix (e.g., pHLM) along with necessary cofactors for a set period, for example, three hours at 37°C. nih.gov

Following incubation, the reaction is stopped, a process known as quenching, often by adding a cold organic solvent like acetonitrile. nih.gov Proteins are then precipitated and removed by centrifugation. nih.gov The resulting supernatant, containing the parent compound and its metabolites, may undergo a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes before injection into the LC-MS system. nih.govnih.gov This meticulous sample preparation is crucial for accurate quantification and to prevent matrix effects that can interfere with the analysis.

High-resolution mass spectrometry (HRMS), particularly instruments like quadrupole time-of-flight (QToF-MS), is a powerful tool for comprehensive metabolite profiling. nih.govresearchgate.netnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent compound and its metabolites. researchgate.net

This capability is invaluable for identifying unknown metabolites. nih.gov An untargeted metabolomics workflow using LC-HRMS/MS can be employed where all detected ions are recorded and statistically analyzed to find significant features that appear after incubation. nih.gov These significant features, representing potential metabolites, can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. nih.gov This approach has been successful in identifying metabolites of related synthetic cannabinoids, including some not previously described. nih.gov

Strategies for Metabolite Elucidation and Characterization

The elucidation of metabolite structures is a multi-faceted process that combines in vitro metabolism studies with advanced analytical techniques. researchgate.netjefferson.edu A primary strategy involves incubating the parent compound in systems that mimic human metabolism, such as human hepatocytes or liver microsomes. researchgate.netjefferson.edu

The primary metabolic pathways for indole-based synthetic cannabinoids with a pentyl side chain typically involve modifications of this chain. jefferson.edu Common biotransformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often at the terminal (ω) or penultimate (ω-1) carbon of the pentyl chain. jefferson.edu

Oxidation: Further oxidation of the newly formed hydroxyl group can lead to the formation of a ketone or a carboxylic acid (pentanoic acid). jefferson.edu

N-Dealkylation: The removal of the pentyl group from the indole (B1671886) nitrogen.

Glucuronidation: The attachment of a glucuronic acid molecule to hydroxylated metabolites, which increases their water solubility.

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation pattern provides clues to its structure. By comparing the fragments of the metabolite to those of the parent compound, researchers can deduce the site of metabolic modification.

The vast amount of data generated by HRMS analyses necessitates the use of specialized software for efficient data mining and metabolite identification. nih.govresearchgate.net Software-assisted strategies can compare the complex datasets from control samples (without the compound) and incubated samples to pinpoint potential metabolites. nih.gov

Metabolite prediction software can also be used synergistically. researchgate.net These programs predict likely sites of metabolism on the parent molecule based on known biochemical reactions. The predicted metabolites can then be compared with the experimental data obtained from the HRMS analysis to help confirm the identity of the detected compounds. researchgate.net This combination of prediction and experimental evidence streamlines the identification process.

Enantiospecific Analysis in Research Settings

N-Phenyl-1-pentyl-1H-indole-3-carboxamide possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. In research settings, distinguishing between these enantiomers is important as they can exhibit different biological activities. The enantiospecific analysis of related indazole-3-carboxamides has been successfully performed using chiral high-performance liquid chromatography (HPLC). nih.gov

This technique uses a special column with a chiral stationary phase that interacts differently with each enantiomer, causing them to separate and elute at different times. For carboxamide-type compounds, columns such as Lux® i-Cellulose-5 have shown good selectivity. nih.gov Coupling chiral HPLC with a photodiode array (PDA) detector and a QToF-MS allows for both the separation and confident identification of the individual (S)- and (R)-enantiomers. nih.gov

Methodologies for Detecting Specific Structural Elements and Related Compounds

Mass spectrometry is particularly useful for identifying the specific structural elements of N-Phenyl-1-pentyl-1H-indole-3-carboxamide and related compounds. During MS analysis, the molecule fragments in a predictable way, producing characteristic ions that act as a fingerprint for the structure.

For indole-3-carboxamides, the fragmentation patterns in electron ionization mass spectrometry (EI-MS) often show cleavage of the groups attached to the central indole nucleus. researchgate.net This can result in fragment ions corresponding to the indole core or the N-phenylcarboxamide side group. The identification of 1H-Indole-3-carboxaldehyde, a key intermediate in the synthesis of many indole derivatives, and its related products relies on these characteristic fragmentation patterns as well as other spectroscopic data from nuclear magnetic resonance (NMR). researchgate.netresearchgate.net By identifying these core fragments, analysts can confirm the presence of an indole-3-carboxamide structure within a sample.

Computational and Theoretical Studies in Chemical Biology

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal computational techniques used to predict the binding orientation and affinity of a ligand, such as N-Phenyl-1-pentyl-1H-indole-3-carboxamide, to its macromolecular target. For this compound, the primary targets are the cannabinoid receptors, CB1 and CB2. frontiersin.org These simulations construct three-dimensional models of the ligand and receptor, then computationally "dock" the ligand into the receptor's binding site to identify the most stable binding pose and predict the strength of the interaction.

The process involves generating a 3D structure of the N-Phenyl-1-pentyl-1H-indole-3-carboxamide molecule and placing it within the active site of a modeled CB1 or CB2 receptor. nih.gov Algorithms then calculate the binding energy for numerous possible conformations and orientations. The resulting low-energy poses suggest the most likely binding mode of the compound. researchgate.net These studies are crucial for understanding the structural basis of its potent agonism and for designing new derivatives with potentially altered properties. nih.gov

Ligand-Receptor Interaction Predictions

Docking simulations predict specific molecular interactions between N-Phenyl-1-pentyl-1H-indole-3-carboxamide and amino acid residues within the cannabinoid receptor binding pockets. The structure of synthetic cannabinoids is generally composed of four key components: a core (in this case, indole), a tail (the N-1 pentyl group), a linker (the C-3 carboxamide), and a linked group (the N-phenyl moiety). nih.gov Each part plays a distinct role in receptor binding.

Predictions for N-Phenyl-1-pentyl-1H-indole-3-carboxamide suggest that:

The N-1 pentyl chain extends into a hydrophobic pocket within the receptor, forming van der Waals interactions that are critical for binding affinity.

The indole (B1671886) core acts as a central scaffold, participating in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding site.

The carboxamide linker is crucial for establishing hydrogen bonds with polar residues, anchoring the ligand within the active site.

The N-phenyl group can further modulate affinity and selectivity through additional hydrophobic or aromatic interactions.

Research has quantified the high affinity of this compound, showing a dissociation constant (Ki) of 21 nM for the CB1 receptor and 140 nM for the CB2 receptor. smolecule.com These strong binding affinities are a direct result of the cumulative effect of the predicted molecular interactions.

Table 1: Predicted Interactions of N-Phenyl-1-pentyl-1H-indole-3-carboxamide with Cannabinoid Receptors

| Molecular Moiety | Receptor Subsite | Predicted Interaction Type | Key Amino Acid Residues (Examples) |

| N-1 Pentyl Chain | Hydrophobic Pocket | Van der Waals / Hydrophobic | Leucine, Valine, Isoleucine |

| Indole Core | Aromatic Cleft | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| C-3 Carboxamide Linker | Polar Region | Hydrogen Bonding | Serine, Threonine, Asparagine |

| N-Phenyl Group | Accessory Binding Pocket | Hydrophobic / Aromatic | Leucine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indole-3-carboxamide derivatives, QSAR models are built to understand how variations in structure—such as changing the length of the alkyl chain or adding substituents to the phenyl ring—affect their binding affinity and efficacy at CB1 and CB2 receptors. researchgate.netresearchgate.net These models are valuable for predicting the activity of novel, unsynthesized compounds and for identifying the key physicochemical properties that govern their pharmacological effects.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a significant advantage by generating three-dimensional contour maps that visualize the relationship between molecular properties and biological activity. researchgate.net In studies of aminoalkylindoles and related cannabinoid agonists, CoMFA models are developed by aligning a series of molecules and calculating their steric and electrostatic fields. researchgate.net

The resulting contour maps highlight specific regions where modifications to the molecular structure would likely lead to changes in activity:

Steric Maps: Green contours indicate areas where bulky groups increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours identify regions where positive charges enhance activity, whereas red contours point to areas where negative charges are favorable.

These visual guides are instrumental for medicinal chemists to rationally design more potent and selective indole-3-carboxamide derivatives. nih.gov

Table 2: Example Statistical Parameters for a CoMFA Model of Cannabinoid Ligands This table represents typical data found in CoMFA studies for similar compound classes.

| Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.9 |

| F-statistic | Statistical measure of model significance | High value |

| Standard Error of Prediction | Measure of predictive accuracy | Low value |

Source: Adapted from methodologies described in studies on aminoalkylindoles. researchgate.net

Prediction of Pharmacological Properties based on Structural Features

The specific structural components of N-Phenyl-1-pentyl-1H-indole-3-carboxamide are strong predictors of its pharmacological profile. Structure-activity relationship (SAR) studies on the broader indole-3-carboxamide family have elucidated the functional importance of each part of the molecule. smolecule.comnih.gov

Indole Core: Serves as a rigid scaffold. The indole nitrogen must be substituted for high cannabinoid activity.

N-1 Pentyl Chain: This specific alkyl chain length is known to confer high potency at cannabinoid receptors. Shorter or longer chains often result in decreased activity. smolecule.com

C-3 Carboxamide Linker: This group is a key bioisosteric replacement for the ketone or ester linkers found in other synthetic cannabinoid classes and is critical for maintaining high affinity. nih.gov

N-Phenyl Group: The substitution on the carboxamide nitrogen with a phenyl group is a defining feature. The nature and position of any substituents on this phenyl ring can fine-tune the compound's affinity and selectivity for CB1 versus CB2 receptors. nih.gov

Collectively, these features predict that N-Phenyl-1-pentyl-1H-indole-3-carboxamide will behave as a potent and full agonist at both CB1 and CB2 receptors, a prediction confirmed by in vitro pharmacological assays. nih.gov Computational tools can also predict its ability to cross the blood-brain barrier, which is a prerequisite for its central nervous system activity. nih.gov

Table 3: Structure-Pharmacology Relationship in N-Phenyl-1-pentyl-1H-indole-3-carboxamide

| Structural Feature | Predicted Pharmacological Role |

| N-1 Pentyl "Tail" | Potency determination; interaction with hydrophobic receptor regions. |

| C-3 Carboxamide "Linker" | Anchoring to the receptor via hydrogen bonds; contributes to high affinity. |

| N-Phenyl "Linked Group" | Modulation of affinity and selectivity; occupies an accessory binding site. |

| Indole "Core" | Provides the essential scaffold for correct orientation of other pharmacophore elements. |

Elucidation of Conformational Preferences and Stereochemical Effects

The three-dimensional shape (conformation) and stereochemistry of N-Phenyl-1-pentyl-1H-indole-3-carboxamide are critical determinants of its ability to bind effectively to cannabinoid receptors. Theoretical studies help elucidate the molecule's preferred low-energy conformations.

While N-Phenyl-1-pentyl-1H-indole-3-carboxamide itself is achiral, studies on closely related analogs, such as 1-pentyl-3-phenylacetylindoles, reveal significant stereochemical effects. nih.gov The position of substituents on the terminal phenyl ring has a profound impact on in vivo potency. Research has shown that compounds with substituents at the 2- (ortho) or 3- (meta) positions of the phenyl ring retain high efficacy, whereas substitution at the 4- (para) position leads to a dramatic loss of potency or complete inactivity. nih.gov

This demonstrates that the receptor's binding pocket has a specific topographical requirement, and only certain ligand conformations are productive for receptor activation. The inactivity of 4-substituted analogs suggests that a substituent in that position creates a steric clash that prevents the molecule from adopting the necessary conformation for optimal binding and activation of the CB1 receptor. nih.gov These findings underscore the importance of stereochemical and conformational factors in the molecular interactions of synthetic cannabinoids. nih.gov

Structure Activity Relationship Sar Studies and Rational Analog Design

Influence of N1-Substituent Modifications

The substituent at the N1 position of the indole (B1671886) ring plays a critical role in receptor affinity. Research has primarily focused on the length and nature of the alkyl chain at this position.

The length of the N1-alkyl side chain is a key determinant of binding affinity at both CB1 and CB2 receptors. nih.govbohrium.com Studies on a series of cannabimimetic indoles revealed that high-affinity binding requires a minimum alkyl chain length of three carbons. bohrium.com The affinity tends to increase with chain length, reaching an optimum with a five-carbon (pentyl) side chain. nih.govbohrium.com This is consistent with findings from computational studies, which also show that increasing the N-linked alkyl chain length leads to better predicted binding affinity. nih.gov

However, this trend does not continue indefinitely. A sharp decline in binding affinity at both receptors is observed when the chain is extended to seven carbons (heptyl). nih.govbohrium.com This suggests a specific spatial limit within the receptor's binding pocket that accommodates the N1-alkyl group. In general, an alkyl chain of three to six carbons is considered sufficient for maintaining high-affinity binding. nih.gov

| N1-Alkyl Chain | Relative CB1 Affinity | Relative CB2 Affinity |

|---|---|---|

| Propyl | Moderate | Moderate |

| Butyl | High | High |

| Pentyl | Optimal | Optimal |

| Hexyl | High | High |

| Heptyl | Low | Low |

This table summarizes the general trend of how N1-alkyl chain length affects receptor affinity, based on findings from multiple studies. nih.govbohrium.comlimef.com

Role of the Amide Linkage and Phenyl Substitution

The N-phenylcarboxamide portion of the molecule is another critical area for SAR, involving the amide linker, the position of substituents on the phenyl ring, and the nature of those substituents.

The location of substituents on the N-phenyl ring significantly affects the compound's activity. SAR studies on a series of 1H-indole-2-carboxamides found that a substituent at the 4-position (para-position) of the phenyl ring was preferred for CB1 allosteric modulating activity. nih.gov Specifically, introducing a diethylamino or dimethylamino group at this position enhanced the modulatory potency. nih.gov Further research into STING inhibitors with a similar indole-amide structure suggested that the meta- and para-positions of the benzene (B151609) ring were amenable to modification with halides or alkyl groups, indicating these positions are important for interaction with the target protein. nih.gov